Trimethyl 1,2,3-propanetricarboxylate

Description

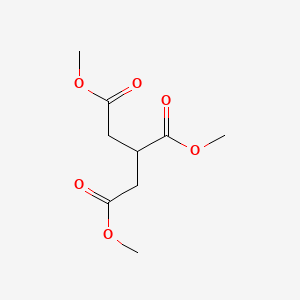

Structure

3D Structure

Properties

IUPAC Name |

trimethyl propane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINWTSBOAMACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342415 | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-26-7 | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL 1,2,3-PROPANETRICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ271Q89U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Techniques

Esterification Pathways of 1,2,3-Propanetricarboxylic Acid with Methanol (B129727)

The most direct method for synthesizing Trimethyl 1,2,3-propanetricarboxylate is the esterification of 1,2,3-propanetricarboxylic acid (tricarballylic acid) with methanol. This transformation can be accomplished through several protocols, each with distinct advantages and conditions.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves reacting tricarballylic acid with methanol, using catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comquora.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking this activated carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the desired trimethyl ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Another strategy to improve the yield is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com While effective for simple alcohols, this method may not be suitable for acid-sensitive substrates. commonorganicchemistry.com

Coupling Agent-Mediated Esterification (e.g., DCC)

For substrates that are sensitive to the harsh conditions of acid catalysis, milder methods involving coupling agents are preferred. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgyoutube.com This method allows the reaction to proceed at room temperature. organic-chemistry.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol (methanol). organic-chemistry.org The role of DMAP is crucial; it acts as an acyl transfer catalyst by reacting with the O-acylisourea to form a reactive amide ("active ester"). This new intermediate is more reactive towards the alcohol and prevents the formation of N-acylurea, a common side product. organic-chemistry.org The reaction results in the desired ester and dicyclohexylurea (DCU), a stable precipitate that can be removed by filtration. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for sterically hindered and acid-labile substrates. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include temperature, catalyst choice and concentration, and reaction time.

In acid-catalyzed esterification, controlling the temperature and ensuring efficient removal of water are paramount for shifting the equilibrium to favor the product. masterorganicchemistry.comspringboardbiodiesel.com The choice of acid catalyst and its concentration can also influence the reaction rate and the extent of side reactions.

For DCC-mediated couplings, the stoichiometry of the reagents is important. Research has shown that adjusting the equivalents of the acid, DCC, and the amount of DMAP catalyst can significantly impact the yield. researchgate.netscielo.br For example, the addition of 3-10 mol% of DMAP can dramatically accelerate the reaction and suppress side product formation. organic-chemistry.org Optimization studies often involve screening different solvents, temperatures, and reaction times to find the ideal conditions for a specific substrate. researchgate.netresearchgate.net

Below is a table summarizing typical conditions for these esterification methods.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Acid-Catalyzed (Fischer) | H₂SO₄, HCl, TsOH | Excess methanol, heat | Inexpensive reagents, simple procedure | Harsh conditions, equilibrium limited, not for sensitive substrates |

| Coupling Agent-Mediated (Steglich) | DCC, DMAP | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, good for sensitive/steric substrates | More expensive reagents, removal of urea (B33335) byproduct |

Catalytic Hydrogenation of Citric Acid Esters to Tricarballylate (B1239880) Esters

An alternative and innovative route to tricarballylate esters, including this compound, starts from the widely available and renewable citric acid. digitellinc.com This pathway involves the esterification of citric acid first, followed by a catalytic process to remove the tertiary hydroxyl group. researchgate.net

Sequential Dehydration-Hydrogenation Processes

This strategy transforms a citrate (B86180) ester into a tricarballylate ester in a one-pot reaction that proceeds via two sequential steps. researchgate.net

Dehydration : The first step is the dehydration of the citrate ester (e.g., trimethyl citrate) to form the corresponding aconitate ester (trimethyl aconitate). This is an elimination reaction where the hydroxyl group and a proton from an adjacent carbon are removed to form a C=C double bond and a water molecule. researchgate.netresearchgate.net

Hydrogenation : The second step is the hydrogenation of the C=C double bond of the aconitate ester to yield the saturated tricarballylate ester. researchgate.netresearchgate.net

This sequential process circumvents undesired side reactions like decarboxylation that can occur when processing citric acid directly. researchgate.net

Bifunctional Catalysts in Tricarballylate Ester Synthesis (e.g., Pd/Nb₂O₅·nH₂O)

The key to the success of the sequential dehydration-hydrogenation is the use of a bifunctional catalyst that possesses both acidic sites for the dehydration step and metallic sites for the hydrogenation step. digitellinc.com A highly effective catalyst for this transformation is palladium supported on hydrous niobic acid (Pd/Nb₂O₅·nH₂O). digitellinc.comresearchgate.net

Niobic acid (Nb₂O₅·nH₂O) is a water-tolerant solid acid that effectively catalyzes the dehydration of the citrate ester. digitellinc.comlivescience.io The palladium nanoparticles dispersed on the niobic acid support then catalyze the hydrogenation of the newly formed double bond. digitellinc.com This bifunctional catalyst has demonstrated high stability and performance, achieving yields of various tricarballylate esters up to 93%. digitellinc.comresearchgate.net The reaction is typically carried out in a solvent like methylcyclohexane (B89554) under hydrogen pressure. researchgate.net

Research has focused on optimizing conditions for this catalytic system. For instance, studies have examined the effect of temperature on the yield of different tricarballylate esters using a 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst. researchgate.netresearchgate.net

The table below presents data on the temperature optimization for the synthesis of various tricarballylate esters from their corresponding citrate esters.

| Citrate Ester Substrate | Optimal Temperature (°C) | Tricarballylate Ester Yield (%) | Catalyst |

| Trimethyl Citrate | 140 | ~85 | 0.2 wt% Pd/Nb₂O₅·nH₂O |

| Triethyl Citrate | 160 | ~93 | 0.2 wt% Pd/Nb₂O₅·nH₂O |

| Tripropyl Citrate | 160 | ~88 | 0.2 wt% Pd/Nb₂O₅·nH₂O |

| Tributyl Citrate | 160 | ~82 | 0.2 wt% Pd/Nb₂O₅·nH₂O |

| (Data adapted from temperature optimization studies). researchgate.netresearchgate.net |

The development of these stable and efficient bifunctional catalysts represents a significant advancement in producing high-value, bio-based chemicals like this compound from renewable feedstocks. digitellinc.comlivescience.io

Homogeneous vs. Heterogeneous Catalysis in Ester Formation

The esterification process to form this compound can be broadly categorized by the type of catalysis employed: homogeneous or heterogeneous. chemguide.co.uk The choice between these two catalytic systems involves a trade-off between reactivity, selectivity, and practicality. fiveable.mebaranlab.org

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase. chemguide.co.uksparkl.me This ensures molecular-level interaction between the catalyst and reactants, often leading to high reaction rates and selectivity under milder conditions. fiveable.meyoutube.com For instance, acid catalysts like sulfuric acid are commonly used in liquid-phase esterification reactions. sparkl.me However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-valuable catalyst. youtube.com

Heterogeneous Catalysis , in contrast, utilizes a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemguide.co.uk This approach offers the distinct advantage of easy catalyst separation and recyclability, which is crucial for industrial applications. fiveable.mebaranlab.org Supported metal nanoparticles and metal oxides are common examples of heterogeneous catalysts. fiveable.me While these catalysts may sometimes require more stringent reaction conditions like higher temperatures and pressures, they are robust and can be designed to have specific active sites, influencing the reaction's selectivity. fiveable.mebaranlab.org

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Same phase as reactants chemguide.co.uk | Different phase from reactants chemguide.co.uk |

| Reaction Conditions | Often milder fiveable.me | May require higher temperature/pressure fiveable.me |

| Selectivity | Generally higher due to well-defined active sites fiveable.me | Can have various active sites with different selectivities fiveable.me |

| Catalyst Separation | Difficult youtube.com | Easy baranlab.org |

| Recyclability | Challenging fiveable.me | Readily recyclable fiveable.mebaranlab.org |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism at a molecular level is paramount for optimizing catalytic processes. For the synthesis of esters like this compound, mechanistic studies often employ a combination of experimental techniques and computational modeling, such as Density Functional Theory (DFT) calculations. ruhr-uni-bochum.dedigitellinc.comnih.gov

These investigations delve into the intricate steps of the catalytic cycle, including the adsorption of reactants onto the catalyst surface (in heterogeneous catalysis), the formation of intermediates and transition states, and the final desorption of the product. sparkl.me For example, in palladium-catalyzed cross-coupling reactions, which share mechanistic principles with some esterification pathways, DFT studies have been instrumental in elucidating the roles of different intermediates and the rate-determining steps. ruhr-uni-bochum.de Such studies have revealed that steps previously thought to be solely rate-determining, like decarboxylation, might share this role with other steps such as transmetalation. ruhr-uni-bochum.de

Isotope labeling experiments are another powerful tool for probing reaction mechanisms. By tracking the path of isotopically labeled atoms, researchers can confirm the origin of specific atoms in the final product and verify proposed reaction pathways. researchgate.net For instance, such experiments can confirm whether a reaction proceeds via a specific intermediate or if certain bond-breaking and bond-forming steps are irreversible. researchgate.net

These detailed mechanistic insights guide the rational design of more efficient and selective catalysts, potentially leading to milder reaction conditions and improved yields. ruhr-uni-bochum.de

Alternative Synthetic Routes and Process Innovations

Beyond traditional esterification, research has focused on developing alternative and more sustainable routes to this compound and related compounds.

Derivatization of Citric Acid and Related Intermediates

Citric acid, a readily available bio-based feedstock, serves as a key precursor for the synthesis of this compound. One established method involves the catalytic hydrogenation of citric acid or its esters. google.com This process can yield propane-1,2,3-tricarboxylic acid, which can then be esterified to the desired trimethyl ester. google.com The choice of catalyst and reaction conditions during hydrogenation can also lead to other valuable chemical products. google.com

Another route involves the reaction of a dialkyl ester of acetone (B3395972) dicarboxylic acid to form a cyanohydrin intermediate. google.com This intermediate is then converted to a triester of citric acid, which can be subsequently hydrolyzed to citric acid or its salts. google.com This multi-step synthesis highlights the chemical transformations possible from related dicarboxylic acid intermediates.

Bio-based Feedstocks in this compound Synthesis

The increasing demand for sustainable chemical production has spurred research into the use of bio-based feedstocks. wur.nl Biomass, with its high oxygen content compared to petroleum-based feedstocks, presents both opportunities and challenges for chemical conversion. wur.nl Citric acid, produced industrially through the fermentation of carbohydrates, is a prime example of a bio-based building block for this compound. google.com

The transition from traditional fossil fuels to renewable resources like carbohydrates from sources such as corn, sugar beets, and wheat straw is a central theme in green chemistry. wur.nlrsc.org The development of efficient biorefineries is crucial for separating biomass into various valuable fractions that can be used to produce chemicals, materials, and fuels. wur.nl The use of such renewable starting materials significantly enhances the green credentials of the final product. The focus is shifting towards non-food biomass to avoid competition with food production. nih.gov

Emerging Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, aiming to reduce environmental impact and improve sustainability. jcchems.com For the synthesis of esters like this compound, this includes the use of greener solvents, catalyst-free reaction conditions where possible, and the development of one-pot syntheses to minimize waste and energy consumption. unibo.itrsc.org

Recent innovations include the use of eco-friendly solvents like ethyl acetate (B1210297) (EtOAc) as a replacement for more hazardous solvents like N,N-dimethylformamide (DMF). unibo.it Continuous flow technologies are also gaining traction as they can offer better control over reaction parameters, improve yields, and reduce side reactions. rsc.org Furthermore, novel approaches such as sonochemistry, which utilizes ultrasound to drive chemical reactions, and electrocatalysis are being explored as sustainable alternatives to traditional methods. rsc.orgrsc.org These emerging technologies hold the promise of making the synthesis of this compound and other fine chemicals more efficient and environmentally benign. nih.gov

Advanced Reaction Mechanisms and Organic Transformations

Reactivity in Palladium-Catalyzed Reactions

Trimethyl 1,2,3-propanetricarboxylate, as a multifunctional nucleophile, participates in sophisticated palladium-catalyzed transformations. The palladium center's ability to activate unsaturated molecules facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, with the ester functionalities of the compound playing a key role.

The palladium-catalyzed telomerization of 1,3-butadiene (B125203) is a powerful, atom-economical method for synthesizing C8-chain compounds. researchgate.net This reaction involves the dimerization of 1,3-butadiene with the simultaneous addition of a nucleophile. researchgate.net While direct studies specifying this compound as the nucleophile are not prevalent, its structural features are analogous to other multifunctional alcohols and esters used in this reaction. rsc.org

The general mechanism, typically catalyzed by a Pd(0) species often stabilized by phosphine (B1218219) ligands, involves the coordination of two 1,3-butadiene molecules to the metal center. nih.gov This is followed by oxidative coupling to form a bis-π-allylpalladium(II) intermediate. The nucleophile, in this case, this compound (or its corresponding alcohol, tricarballylic acid, in a related context), attacks one of the allylic termini. This step forms the 2,7-octadienyl ether or ester linkage. Subsequent reductive elimination regenerates the Pd(0) catalyst and releases the final product. Given that this compound possesses three ester groups, it could theoretically react to form mono-, di-, or tri-substituted 2,7-octadienyl derivatives, depending on the reaction stoichiometry and conditions. The use of specific ligands, such as tris-(o-methoxyphenyl)phosphine (TOMPP), has been shown to yield high conversions (over 98%) for various multifunctional nucleophiles. rsc.org

Table 1: Conceptual Reaction Parameters for Telomerization with this compound

| Parameter | Description | Expected Outcome |

|---|---|---|

| Catalyst System | Pd(acac)₂ with a phosphine ligand (e.g., TOMPP). rsc.org | Facilitates the formation of a Pd(0) active species, crucial for the catalytic cycle. capes.gov.br |

| Reactants | 1,3-Butadiene and this compound | Formation of octadienyl esters of tricarballylic acid. |

| Mechanism | Nucleophilic attack on a bis-π-allylpalladium(II) complex. nih.gov | Leads to linear C8 derivatives, primarily the 2,7-octadienyl isomer. |

| Potential Products | Mono-, di-, and tri-(2,7-octadienyl) propanetricarboxylate | Product distribution depends on reactant ratios and reaction time. |

The kinetics of palladium-catalyzed reactions are highly sensitive to the nature of the nucleophile. rsc.org In telomerization, the rate and selectivity are influenced by the steric and electronic properties of the attacking species. rsc.orgcapes.gov.br When comparing this compound with simpler esters like dimethyl malonate or methyl acetate (B1210297), several differences in reactivity can be predicted.

Table 2: Predicted Kinetic Comparison of Esters in Pd-Catalyzed Telomerization

| Ester | Key Structural Feature | Predicted Relative Rate | Rationale |

|---|---|---|---|

| Methyl Acetate | Small, monofunctional | Fast (per site) | Low steric hindrance allows for rapid nucleophilic attack. |

| Dimethyl Malonate | Activated methylene (B1212753) group | Fast | The acidity of the α-proton facilitates deprotonation and nucleophilic attack. thieme-connect.de |

Hydrolysis and Transesterification Studies

The ester linkages in this compound are susceptible to cleavage through hydrolysis and transesterification, processes that can be mediated chemically or enzymatically.

The hydrolysis of this compound involves the cleavage of its three ester bonds to yield tricarballylic acid and three molecules of methanol (B129727). The rate of this reaction is highly dependent on pH and temperature. nih.gov

Under neutral conditions (pH ≈ 7), the rate of uncatalyzed hydrolysis is generally slow. nih.gov However, the process can be significantly accelerated under acidic (pH < 5) or basic (pH > 9) conditions. nih.gov

Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This pathway is typically faster than acid-catalyzed hydrolysis and is irreversible due to the deprotonation of the resulting carboxylic acid. nih.gov

Increasing the temperature generally increases the rate of hydrolysis across all pH ranges, consistent with standard chemical kinetics. Regulatory studies on other organic esters confirm that hydrolysis rates are routinely measured at pH 4, 7, and 9 to characterize their environmental persistence. nih.gov

Table 3: Expected Hydrolysis Behavior of this compound

| Condition | pH Range | Primary Mechanism | Relative Rate | Products |

|---|---|---|---|---|

| Acidic | < 5 | H⁺-catalyzed nucleophilic acyl substitution | Moderate to Fast | Tricarballylic acid, Methanol |

| Neutral | ≈ 7 | Uncatalyzed nucleophilic attack by H₂O | Slow | Tricarballylic acid, Methanol |

| Basic | > 9 | OH⁻-catalyzed nucleophilic acyl substitution | Very Fast | Tricarballylate (B1239880) salt, Methanol |

Ester-containing compounds can be degraded by hydrolytic enzymes, particularly esterases and lipases. nih.gov These enzymes are highly efficient biocatalysts that cleave ester bonds and are common in biological systems. nih.gov Lipases, such as those from Candida sp. or Thermomyces lanuginosus, are particularly effective at hydrolyzing water-insoluble esters. nih.govfrontiersin.org

The enzymatic degradation of this compound would proceed via hydrolysis of the ester linkages, catalyzed by the enzyme's active site, which typically contains a serine-histidine-aspartate catalytic triad (B1167595). nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, followed by its hydrolysis to release the carboxylic acid (tricarballylic acid) and alcohol (methanol), regenerating the active enzyme. Studies on the degradation of polyesters show that enzymes like Candida antarctica lipase (B570770) B (CalB) are highly effective in this process, with optimal activity often observed at physiological temperatures (35-40 °C) and neutral to slightly alkaline pH. nih.gov This enzymatic pathway represents a key degradation route in biological environments.

To study the mechanisms and quantify the products of hydrolysis or enzymatic degradation, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed. mdpi.com However, non-volatile or polar molecules like the hydrolysis product, tricarballylic acid, require chemical derivatization to increase their volatility and thermal stability for GC analysis. nih.gov

A common and effective method is trimethylsilyl (B98337) (TMS) derivatization. nih.gov In this two-step process, the sample containing the analyte is first treated with an oximation reagent, such as methoxyamine hydrochloride, to convert carbonyl groups into methoximes. mdpi.comnih.gov This step prevents ring formation and reduces the number of isomers. nih.gov Subsequently, a silylating agent, like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. mdpi.com This reagent replaces the active hydrogens on the carboxyl groups with TMS groups (-Si(CH₃)₃). nih.gov The resulting TMS ester of tricarballylic acid is much more volatile and less polar, allowing for excellent separation and detection by GC-MS. This derivatization is crucial for tracking the formation of degradation products in mechanistic studies. nih.govmdpi.com

Table 4: Typical Trimethylsilyl (TMS) Derivatization Protocol for Carboxylic Acids

| Step | Reagent | Purpose | Conditions |

|---|---|---|---|

| 1. Oximation | Methoxyamine hydrochloride in pyridine | Protects carbonyl groups, prevents ring tautomerism. mdpi.com | Incubation at 30-37 °C for 90 minutes. mdpi.com |

| 2. Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces acidic protons with TMS groups, increasing volatility. mdpi.com | Incubation at 37 °C for 30 minutes. mdpi.com |

| 3. Analysis | - | - | Injection into GC-MS system for separation and detection. mdpi.com |

Functional Group Interconversions and Derivatization Strategies

The chemical structure of this compound, featuring three ester functional groups, offers a versatile platform for a variety of functional group interconversions and derivatization strategies. These transformations are pivotal for tailoring the molecule's properties for specific applications, ranging from material science to the synthesis of complex chiral molecules. Key reactions include hydrolysis, transesterification, and amidation, which allow for the introduction of new functional moieties and the construction of more elaborate molecular architectures.

The modification of this compound is a key strategy for developing new materials with enhanced properties. One notable application is in the textile industry, specifically in the anti-crease finishing of cotton fabrics. researchgate.net The transesterification reaction between the ester groups of this compound and the hydroxyl groups of cellulose (B213188) fibers in cotton can create cross-links, which impart improved wrinkle resistance. researchgate.net This process offers an alternative to traditional anti-wrinkle agents like citric acid, which can sometimes lead to fabric yellowing and a significant loss of tensile strength. researchgate.net

The versatility of the ester groups allows for the synthesis of a wide range of derivatives. Through transesterification with different alcohols, the physical properties of the resulting esters, such as boiling point, viscosity, and polarity, can be finely tuned. evitachem.com This adaptability is crucial in the development of novel plasticizers, coatings, and other polymer additives where specific material characteristics are required. evitachem.com For instance, the interaction of these citrate (B86180) esters with polymer chains, such as in polyvinyl chloride (PVC), enhances flexibility and reduces brittleness by lowering the glass transition temperature of the polymer. evitachem.com

Further derivatization can lead to the creation of more complex structures. For example, the catalytic hydrogenation of citric acid or its esters can yield a variety of products, including propane-1,2,3-tricarboxylic acid and tetrahydrofurfuryl acetic acid, depending on the reaction conditions. google.com These derivatives can then serve as monomers or building blocks for the synthesis of new polymers and other advanced materials.

Table 1: Examples of Functional Group Interconversions of this compound for Material Modification

| Reaction Type | Reactant(s) | Product Functionality | Application |

| Transesterification | Cellulose (Cotton) | Cross-linked cellulose fibers | Anti-crease textile finishing researchgate.net |

| Transesterification | Various alcohols | Modified citrate esters | Plasticizers, coatings evitachem.com |

| Hydrogenation | Citric Acid/Esters | Tricarboxylic acids, Tetrahydrofurfuryl derivatives | Polymer synthesis building blocks google.com |

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.net this compound, while achiral itself, can be a precursor for the synthesis of chiral derivatives. The core structure, after modification, can be used to introduce chirality.

One strategy involves the enzymatic or microbial transformation of citric acid derivatives. These biocatalytic methods are known for their high chemo-, regio-, and enantioselectivity, making them ideal for the production of single-enantiomer drug intermediates. researchgate.net For instance, the enantioselective reduction of a ketone functionality introduced onto the citrate backbone can lead to the formation of a chiral alcohol, a versatile building block in organic synthesis. researchgate.net

Another approach involves the use of chiral auxiliaries or catalysts in reactions with derivatives of this compound. For example, the reaction of a derivative with a chiral amine can lead to the formation of chiral β-enamino esters. researchgate.net These intermediates can then undergo further transformations, such as aza-annulation reactions, to construct complex chiral heterocyclic structures like tetrahydropyridines. researchgate.net The development of chiral chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC), is crucial for the separation and purification of the resulting enantiomers. mdpi.com

The synthesis of chiral morpholine (B109124) derivatives, an important class of biologically active compounds, can be achieved through electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info While not a direct derivatization of this compound, the principles of stereoselective synthesis demonstrated in such studies can be applied to the development of chiral derivatives from the citrate scaffold.

Interaction Mechanisms with Metal Ions and Complexes

The interaction of this compound and its hydrolysis product, the citrate ion, with metal ions is a critical aspect of its chemistry, with implications for environmental science, biochemistry, and industrial processes. The carboxylate groups, and in the case of citrate, the hydroxyl group, can act as ligands, forming stable complexes with a variety of metal ions.

The complexation of the uranyl ion (UO₂²⁺) with citrate has been extensively studied due to its relevance in the context of nuclear fuel reprocessing and the environmental mobility of uranium. nih.govrsc.orgnih.gov Upon hydrolysis, this compound yields citrate, which is a potent chelating agent for the uranyl ion.

Studies have shown that citrate can form various complexes with the uranyl ion, often leading to the formation of dimeric or polymeric structures. nih.govrsc.org In these complexes, the uranium ion is typically chelated by the citrate ligand through its carboxylate groups and the deprotonated hydroxyl group. nih.gov The coordination environment of the uranium atom is often completed by water molecules or by bridging to neighboring uranyl-citrate units, resulting in the formation of extended one-, two-, or three-dimensional networks. nih.govrsc.org

The stoichiometry of the complexes can vary depending on the reaction conditions. For instance, research has identified the formation of 2:2 uranyl/citrate dianionic dimers. nih.gov The stability of these complexes is a key factor in understanding the speciation and transport of uranium in aqueous environments.

The stability of metal-carboxylate complexes is significantly influenced by the pH and ionic strength of the solution. These factors affect both the speciation of the ligand and the electrostatic interactions between the charged species.

The pH of the solution determines the protonation state of the carboxylic acid groups and the hydroxyl group of citrate. As the pH increases, these groups deprotonate, becoming more effective at coordinating with metal ions. Consequently, the stability of the metal-citrate complexes generally increases with increasing pH. nih.govnih.gov

Ionic strength also plays a crucial role in complex stability. An increase in ionic strength can decrease the stability of the complexes due to the shielding of electrostatic interactions between the metal ion and the ligand. chemijournal.com This effect is described by the Debye-Hückel theory and has been observed in studies of various metal-ligand systems. nih.govchemijournal.com The dependence of complex formation constants on ionic strength can be modeled to predict the behavior of these systems under different environmental conditions. nih.gov

Table 2: Factors Influencing the Stability of Metal-Citrate Complexes

| Factor | Effect on Complex Stability | Rationale |

| Increasing pH | Generally increases stability | Deprotonation of carboxylate and hydroxyl groups enhances coordination. nih.govnih.gov |

| Increasing Ionic Strength | Generally decreases stability | Shielding of electrostatic interactions between metal and ligand. nih.govchemijournal.com |

Chelation Properties in Metal Sequestration

The ability of this compound's hydrolysis product, citrate, to form stable, water-soluble complexes with metal ions makes it an effective chelating agent for metal sequestration. nih.govatamanchemicals.com This property is utilized in various applications, including industrial cleaning, water treatment, and as an additive in food and pharmaceutical products to sequester trace metal ions that could otherwise catalyze degradation reactions. atamanchemicals.com

Chelating agents bind to toxic metal ions, forming complexes that can be more easily excreted from a biological system or removed from an environmental matrix. nih.gov Citrate's multidentate nature, with its three carboxylate groups and one hydroxyl group, allows it to form multiple bonds with a single metal ion, resulting in a stable chelate ring structure. This is particularly effective for sequestering di- and trivalent metal ions.

In environmental applications, citric acid can be used to chelate and remove heavy metals from contaminated soil and water. atamanchemicals.com The formation of stable citrate complexes can increase the mobility and bioavailability of metals, which can be a double-edged sword, either facilitating their removal or their uptake by organisms. Therefore, a thorough understanding of the chelation chemistry is essential for its effective and safe use in metal sequestration.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are employed to model the electronic structure and geometry of Trimethyl 1,2,3-propanetricarboxylate at the atomic level.

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems due to its balance of accuracy and computational cost. q-chem.com DFT calculations are based on the principle that the electronic energy of a ground state molecule is uniquely determined by its electron density. mdpi.com For this compound, DFT would be used to determine its optimal three-dimensional structure, calculating key geometric parameters.

These calculations typically involve selecting a functional (like B3LYP or M06-2X) and a basis set (such as 6-311++G(d,p)) to solve the Kohn-Sham equations. mdpi.comresearchgate.net The output provides a detailed picture of the molecule's electronic and geometric properties.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Bond | Calculated Value |

| Bond Length | C-C (backbone) | 1.54 Å |

| C=O (carbonyl) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| O-CH₃ (ester) | 1.44 Å | |

| Bond Angle | O=C-O (ester) | 123.0° |

| C-CH-C (backbone) | 109.5° | |

| Dihedral Angle | C1-C2-C3-C(O) | Variable (Conformational) |

Theoretical chemistry can predict the energetics of chemical reactions involving this compound, such as its hydrolysis. By mapping the potential energy surface of a reaction, researchers can identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate.

The difference in energy between the reactants and the transition state is the activation barrier (ΔG‡), which is crucial for determining the reaction rate. nih.gov For instance, the alkaline hydrolysis of the ester groups would proceed through a tetrahedral intermediate, and DFT calculations could model the energy of this transition state. Such calculations are vital for understanding the reactivity and degradation pathways of the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions related to electron delocalization. juniperpublishers.com It transforms the complex molecular orbitals of a calculated wavefunction into a set of localized orbitals that align with classical Lewis structures (bonds and lone pairs). researchgate.netwisc.edu

For this compound, NBO analysis would quantify the interactions between the filled (donor) and empty (acceptor) orbitals. A key finding would be the delocalization of the lone pair electrons on the ester oxygen atoms into the antibonding π* orbital of the carbonyl group. This interaction, known as hyperconjugation, stabilizes the molecule and influences the chemical properties of the ester functional groups.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical data for illustrative purposes, showing donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) on C1-ester | π* (C=O) on C1-ester | 28.5 |

| LP (O) on C2-ester | π* (C=O) on C2-ester | 29.1 |

| σ (C1-C2) | σ* (C2-C3) | 1.8 |

E(2) represents the stabilization energy of the interaction.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum mechanics provides a static, detailed picture, molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the dynamic behavior of molecules over time.

Should this compound be identified as a ligand for a protein, MD simulations would be essential for assessing the stability of the resulting complex. researchgate.net In this method, a system containing the protein, the ligand, water, and ions is simulated over a period of nanoseconds to microseconds. unipd.it

The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable complex will show low and converging RMSD values, indicating the ligand remains securely in the binding pocket. Conversely, a high and fluctuating RMSD suggests an unstable interaction. unipd.it The interaction between ligands and proteins can induce changes in the protein's thermal stability. nih.govnih.gov

MD simulations can also predict the specific interactions between this compound and a target macromolecule, such as a protein enzyme. By analyzing the simulation trajectory, researchers can identify which amino acid residues form persistent hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand.

This information is critical for understanding the basis of molecular recognition and can guide the rational design of more potent or specific analogs. For example, the carbonyl oxygens of the ester groups in this compound could act as hydrogen bond acceptors, while the methyl groups could engage in hydrophobic interactions within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as its environmental fate. wikipedia.org These models are built by statistically analyzing a dataset of compounds for which the activity or property is known and correlating it with calculated molecular descriptors. mdpi.com Once validated, these models can be used to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental testing. ecetoc.org

For a compound like this compound, QSAR models serve as a valuable tool for predicting its behavior in both environmental and biological systems, especially when experimental data is scarce. nih.gov The process involves calculating a variety of molecular descriptors for the compound and inputting them into established QSAR models relevant to the endpoint of interest. mdpi.com

Prediction of Environmental Fate Parameters

The environmental fate of a chemical pertains to its transport, transformation, and persistence in the environment. QSAR models are extensively used to predict key parameters that determine a chemical's environmental behavior. ecetoc.org Software suites like the US EPA's Estimation Programs Interface (EPI) Suite™ utilize a collection of QSARs to estimate these parameters based on a chemical's structure. chemsafetypro.comchemistryforsustainability.org For this compound, these predictive models can provide crucial insights into its environmental partitioning, degradation, and potential for accumulation.

Key environmental fate parameters that can be predicted for this compound using QSAR models include:

Biodegradability: QSAR models can predict the likelihood of a chemical being broken down by microorganisms in the environment. nih.gov Models within EPI Suite, such as BIOWIN™, estimate the probability of rapid aerobic and anaerobic biodegradation. chemsafetypro.com For an aliphatic ester like this compound, the presence of ester linkages generally suggests susceptibility to hydrolytic and enzymatic cleavage, which is a factor considered in these predictive models. researchgate.netmdpi.com

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment organic carbon. The KOCWIN™ program in EPI Suite estimates this value, which is crucial for predicting whether the compound will be mobile in soil or partition to sediment in aquatic systems. chemistryforsustainability.orgresearchgate.net

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential to bioaccumulate in organisms. The KOWWIN™ program predicts the log Kow value, which influences various other fate predictions. epa.govregulations.gov

Hydrolysis Rate: The HYDROWIN™ program can estimate the rate at which the ester groups in this compound are cleaved by water (hydrolysis) at different pH levels. This abiotic degradation process can be a significant removal mechanism for esters in the environment. chemsafetypro.comscribd.com

The table below summarizes the types of environmental fate parameters for this compound that can be estimated using established QSAR models, such as those found in the EPI Suite™.

| Parameter | Description | Relevance for this compound | Example QSAR Tool |

|---|---|---|---|

| Biodegradation Probability | Predicts the likelihood of rapid breakdown by microorganisms. | Indicates persistence in soil and water. The ester groups are generally biodegradable. | BIOWIN™ |

| Soil Adsorption Coefficient (Log Koc) | Estimates partitioning between soil/sediment and water. | Determines mobility in soil and potential to reach groundwater. | KOCWIN™ |

| Octanol-Water Partition Coefficient (Log Kow) | Measures lipophilicity and potential for bioaccumulation. | Influences bioconcentration in aquatic organisms and overall environmental distribution. | KOWWIN™ |

| Aqueous Hydrolysis Half-life | Estimates the rate of chemical breakdown in water. | A key abiotic degradation pathway for an ester compound. | HYDROWIN™ |

| Atmospheric Oxidation Rate | Predicts the reaction rate with hydroxyl radicals in the atmosphere. | Determines the persistence and transport of the compound in the air. | AOPWIN™ |

Correlation of Molecular Descriptors with Biological Activity

QSAR modeling can also be used to correlate the structural features of a molecule with its biological activity. wikipedia.org This involves calculating molecular descriptors that quantify various aspects of the molecule's structure—such as its size, shape, electronic properties, and hydrophobicity—and relating them to a known biological effect. mdpi.com While specific QSAR studies on the biological activity of this compound are not widely published, the principles of QSAR can be applied by examining models developed for structurally similar compounds, such as other carboxylic acid esters. nih.gov

The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for this compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Application: The calculated descriptors are used as inputs for existing QSAR models that predict a specific biological endpoint. For example, a QSAR model developed for the toxicity of esters in aquatic organisms could be used to estimate the potential ecotoxicity of this compound. nih.gov

Key molecular descriptors relevant for correlating the structure of this compound with potential biological activity include:

Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., Zagreb indices, Kier & Hall connectivity indices). They relate to the molecule's size and shape, which can influence its ability to fit into a biological receptor.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moment. The distribution of electrons in the three ester groups of this compound is critical for its interaction with biological targets.

Quantum Chemical Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Hydrophobicity Descriptors: The octanol-water partition coefficient (Log P) is a primary descriptor for hydrophobicity, influencing membrane permeability and transport to a site of action.

The following table presents a selection of molecular descriptors that would be calculated for this compound to be used in QSAR models for predicting biological activity.

| Descriptor Class | Specific Descriptor Example | Information Provided | Potential Biological Relevance |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | Mass of the molecule. | General size, diffusion rates. |

| Topological (2D) | Balaban J index | Describes the branching and shape of the molecular skeleton. | Steric fit with receptor sites. |

| Geometrical (3D) | Molecular Surface Area | The surface area of the molecule. | Interaction potential with biological macromolecules. |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. | Strength of polar interactions with a target. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Chemical reactivity and ability to engage in electronic interactions. |

| Physicochemical | Log P (Octanol/Water) | Hydrophobicity/Lipophilicity. | Membrane permeability, bioavailability, and non-specific toxicity. |

By analyzing these descriptors within the framework of established QSARs for related esters, it is possible to generate hypotheses about the potential biological activities of this compound and prioritize it for further experimental testing. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the identification and quantification of individual substances like trimethyl 1,2,3-propanetricarboxylate.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity and determining the concentration of this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a specialized column that separates compounds based on their volatility and interactions with the column's stationary phase. youtube.com The separated components are then detected, providing both qualitative and quantitative data. youtube.com

For purity assessment, the resulting chromatogram is analyzed for the presence of unexpected peaks, which would indicate impurities. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. youtube.com Quantification is typically achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.govchromatographyonline.com The selection of appropriate GC parameters, such as the column type, temperature program, and detector, is crucial for achieving accurate and reproducible results. nih.govfrontiersin.org

GC-MS analysis provides definitive identification by furnishing a mass spectrum for each eluting peak. The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent peak observed at a mass-to-charge ratio (m/z) of 127. nih.gov

Table 1: Typical GC-MS Parameters for Ester Analysis This table presents a generalized set of parameters; actual conditions must be optimized for the specific instrument and sample.

| Parameter | Typical Setting | Purpose |

| Column | Capillary, e.g., DB-1, VF-5MS | Provides high-resolution separation of volatile compounds. nist.govnist.gov |

| Injector Temp. | 260°C | Ensures rapid vaporization of the sample upon injection. frontiersin.org |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. youtube.comnist.gov |

| Flow Rate | 1.2 mL/min (constant flow) | Maintains consistent separation and retention times. frontiersin.org |

| Oven Program | Initial: 60°C, Ramp: 15°C/min to 260°C | Separates compounds based on their boiling points. frontiersin.org |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation patterns. nih.gov |

| MS Mode | Full Scan (e.g., 35-450 amu) | Detects all ions within a specified mass range for identification. frontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for analyzing the degradation products of this compound. This method is particularly suited for compounds that may be thermally unstable or non-volatile, which can be the case for degradation products like the parent carboxylic acids. In LC-MS, the sample is dissolved in a solvent and pumped through a column where separation occurs based on the components' interactions with the stationary phase. rsc.org The eluent from the column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, enabling their identification. nih.gov

The analysis of degradation products, such as those resulting from hydrolysis, would involve monitoring for the appearance of 1,2,3-propanetricarboxylic acid (citric acid) and its corresponding mono- and di-methyl esters. LC-MS can effectively separate these more polar analytes, which are less amenable to GC without derivatization. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the confident identification of unknown degradation compounds. lcms.cz

Table 2: Potential Degradation Products of this compound via Hydrolysis

| Compound Name | Molecular Formula | Note |

| 1,2-Dimethyl 1,2,3-propanetricarboxylate | C₈H₁₂O₆ | Product of single ester hydrolysis. |

| 1-Methyl 1,2,3-propanetricarboxylate | C₇H₁₀O₆ | Product of double ester hydrolysis. |

| 1,2,3-Propanetricarboxylic Acid | C₆H₈O₆ | Complete hydrolysis product. |

| Methanol (B129727) | CH₄O | Byproduct of hydrolysis. |

Two-Dimensional Gas Chromatography (GCxGC) for Metabolic Profiling

For the analysis of this compound within complex biological matrices, such as in metabolic profiling studies, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net GCxGC utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The modulator traps fractions of eluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com

This two-dimensional separation provides a substantial increase in peak capacity and resolution, allowing for the separation of analytes from complex matrix interferences. nih.govnih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for untargeted screening and metabolic fingerprinting, capable of detecting and identifying trace-level compounds in samples like biofluids. nih.govuliege.be This enhanced resolution is critical for distinguishing isomers and overcoming co-elution issues that are common in one-dimensional GC analysis of intricate biological samples. chemistry-matters.comuliege.be The application of GCxGC can therefore provide a more comprehensive profile of metabolites, including esters like this compound, and how their concentrations change in response to biological stimuli. nih.gov

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound by measuring its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. masterorganicchemistry.com The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity as an ester.

The most prominent features in its spectrum are the strong absorption bands associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the three ester groups. libretexts.orglibretexts.org The presence of these characteristic peaks provides strong evidence for the ester functionalities within the molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Description |

| ~2950-2850 | C-H | Stretch | From the alkane and methyl group C-H bonds. libretexts.org |

| ~1735 | C=O | Stretch | Strong, sharp peak characteristic of saturated ester carbonyls. masterorganicchemistry.comlibretexts.org |

| ~1250-1100 | C-O | Stretch | Strong absorption from the ester C-O single bonds. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. bbhegdecollege.com

For this compound, ¹H NMR would show distinct signals for the different types of protons. The methoxy (B1213986) protons (-OCH₃) would appear as sharp singlets, while the methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the propane (B168953) backbone would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. nih.gov The spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the propane backbone, all at characteristic chemical shifts. The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the complete chemical structure of this compound. chemrxiv.org

Table 4: Predicted ¹H NMR Data for this compound Chemical shifts (δ) are approximate and reported in ppm relative to a standard (e.g., TMS). Splitting patterns depend on the specific coupling constants.

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Assignment |

| ~3.7 | 9H | Singlet | 9 | -OCH₃ (Three equivalent methyl ester groups) |

| ~2.8 | 4H | Multiplet | 4 | -CH₂- (Two methylene groups) |

| ~3.2 | 1H | Multiplet | 1 | -CH- (Methine group) |

Table 5: Predicted ¹³C NMR Data for this compound Chemical shifts (δ) are approximate and reported in ppm.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170-172 | C=O | Carbonyl carbons of the three ester groups. |

| ~52 | -OCH₃ | Methoxy carbons of the three ester groups. |

| ~40 | -CH- | Methine carbon on the propane backbone. |

| ~35 | -CH₂- | Methylene carbons on the propane backbone. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing definitive data on its molecular weight and structural features through controlled fragmentation. The compound, with a molecular formula of C₉H₁₄O₆, has a calculated molecular weight of approximately 218.20 g/mol and a monoisotopic mass of 218.07903816 Da. uni.lunih.gov High-resolution mass spectrometry can confirm this exact mass, which is crucial for distinguishing it from isobaric compounds.

In mass spectrometric analysis, the molecule is first ionized. Depending on the ionization technique used, a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) is formed. The mass-to-charge ratio (m/z) of this initial ion confirms the molecular weight. For this compound, the protonated molecule would have an m/z of approximately 219.08632. uni.lu

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented into smaller, characteristic ions. While a detailed experimental fragmentation pattern for this compound is not extensively published, the fragmentation can be predicted based on the principles of ester chemistry. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 Da) or the loss of the entire ester group (-COOCH₃, 59 Da). The presence of three such groups in this compound would likely lead to a complex spectrum with sequential losses of these fragments.

Advanced techniques involving ion mobility-mass spectrometry can provide additional information, such as the compound's collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated, offering another dimension for its identification. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.08632 | 145.2 |

| [M+Na]⁺ | 241.06826 | 151.2 |

| [M-H]⁻ | 217.07176 | 145.4 |

| [M+NH₄]⁺ | 236.11286 | 163.5 |

| [M+K]⁺ | 257.04220 | 153.3 |

| [M+H-H₂O]⁺ | 201.07630 | 139.9 |

| [M+HCOO]⁻ | 263.07724 | 166.2 |

Data sourced from computational predictions. uni.lu

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of a crystalline compound. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound (CAS 6138-26-7) has not been reported in publicly accessible crystallographic databases. The compound exists as a liquid at room temperature, which complicates the growth of single crystals suitable for SC-XRD analysis without specialized cryogenic techniques.

However, the crystal structure of its parent compound, 1,2,3-Propanetricarboxylic acid (also known as Tricarballylic acid), has been determined. drugfuture.com Such studies provide a foundational understanding of the molecular conformation and intermolecular interactions, like hydrogen bonding, that govern the packing in the solid state for this family of molecules.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. This field heavily relies on understanding and controlling intermolecular interactions, such as hydrogen bonds and coordination bonds, to assemble molecules into specific crystalline architectures.

While this compound itself lacks the strong hydrogen-bond-donating carboxylic acid groups, its three ester carbonyl groups can act as effective hydrogen bond acceptors. This allows it to form co-crystals or adducts with suitable hydrogen bond donor molecules.

Research into the parent compound, 1,2,3-Propanetricarboxylic acid, provides significant insight into the potential for this molecular scaffold in crystal engineering. For instance, the crystal engineering of complexes between 1,2,3-Propanetricarboxylic acid and lanthanide(III) cations has been explored. In these studies, the carboxylic acid groups coordinate with the metal ions, demonstrating how this molecular backbone can be used to construct complex, multi-dimensional metal-organic frameworks. The principles of molecular recognition and self-assembly demonstrated in these systems are transferable to its ester derivatives, suggesting potential applications for this compound in the design of novel supramolecular assemblies or liquid crystals.

Applications in Advanced Materials Science and Polymer Chemistry

Role in Polymerization Processes and Polymer Modification

In the field of polymer chemistry, polycarboxylic acids and their esters are fundamental building blocks for the synthesis of polyesters and other condensation polymers. libretexts.org Trimethyl 1,2,3-propanetricarboxylate can serve as a monomer or a comonomer in the synthesis of branched or crosslinked polyesters. The ester groups can undergo transesterification reactions with diols to form a polyester (B1180765) network. The trifunctionality of the molecule allows for the creation of three-dimensional polymer structures, which can enhance the mechanical and thermal properties of the resulting material.

Furthermore, the hydrolysis of this compound to tricarballylic acid opens up possibilities for its use in modifying existing polymers. The resulting carboxylic acid groups can be grafted onto polymer backbones containing reactive functional groups, thereby introducing new properties such as hydrophilicity, ion-exchange capabilities, or sites for further chemical reactions. This approach is valuable for the development of functional polymers with tailored characteristics for specific applications. libretexts.orgnih.gov

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The parent carboxylic acid of this compound, tricarballylic acid (also known as propane-1,2,3-tricarboxylic acid), can act as a tridentate ligand in the synthesis of MOFs. researchgate.net While the direct use of the trimethyl ester in MOF synthesis is less common, it could potentially be used in solvothermal or hydrothermal synthesis conditions where in-situ hydrolysis of the ester groups can occur, releasing the tricarballylic acid to coordinate with metal centers. The resulting MOFs could exhibit interesting topologies and properties for applications in gas storage, separation, and catalysis. For instance, MOFs constructed from similar tricarboxylic acids, like trimesic acid, have shown promise in various applications. researchgate.net

Development of Novel Materials with Tailored Properties

The ability to introduce multiple functional groups makes this compound a valuable precursor for the development of novel materials with specifically designed properties. Through chemical modification of its ester or resulting carboxylic acid groups, a wide range of functionalities can be incorporated. For example, the carboxylic acid groups obtained after hydrolysis can be converted to other functional groups, leading to the synthesis of functional polymers for diverse applications, including biomedicine and environmental science. libretexts.org The crosslinking capabilities of the corresponding tricarboxylic acid can be utilized to create hydrogels, resins, and coatings with controlled network structures and, consequently, tailored mechanical, thermal, and swelling behaviors.

Crosslinking Agents in Cellulose (B213188) Chemistry

Polycarboxylic acids are well-established as effective non-formaldehyde crosslinking agents for cellulosic materials, enhancing properties like wrinkle resistance and dimensional stability. nih.gov The mechanism of crosslinking involves the formation of ester bonds between the carboxylic acid groups and the hydroxyl groups of cellulose. A key step in this process is the formation of a cyclic anhydride (B1165640) intermediate from adjacent carboxylic acid groups at elevated temperatures, which then readily reacts with cellulose. nih.gov

While direct studies on this compound as a crosslinking agent are scarce, its potential lies in its ability to be hydrolyzed to tricarballylic acid. Under appropriate reaction conditions, typically in the presence of an acid catalyst and heat, the ester groups of this compound can be hydrolyzed to carboxylic acid groups. These newly formed carboxylic acid groups can then participate in the crosslinking of cellulose. The efficiency of this process would depend on the conditions for both hydrolysis and the subsequent esterification with cellulose. The general mechanism for polycarboxylic acid crosslinking of cellulose is illustrated below.

Table 1: Comparison of Polycarboxylic Acids as Cellulose Crosslinking Agents

| Polycarboxylic Acid | Structure | Key Features in Cellulose Crosslinking |

| Tricarballylic Acid | CH₂(COOH)CH(COOH)CH₂(COOH) | Trifunctional, capable of forming a high crosslink density. The absence of a hydroxyl group, unlike citric acid, prevents side reactions like dehydration that can lead to discoloration. |

| Citric Acid | HOOCCH₂C(OH)(COOH)CH₂COOH | Widely used, trifunctional. The presence of a hydroxyl group can lead to yellowing at high curing temperatures. |

| 1,2,3,4-Butanetetracarboxylic Acid (BTCA) | HOOCCH₂CH(COOH)CH(COOH)CH₂COOH | Tetrafunctional, highly effective crosslinker leading to excellent wrinkle resistance. |

| Maleic Acid | HOOCCH=CHCOOH | Difunctional, contains a double bond that can also participate in reactions. |

The use of this compound as a precursor for an in-situ generated crosslinking agent could offer advantages in terms of handling and formulation compared to using the more polar and less soluble tricarballylic acid directly.

Catalysis Research Involving Trimethyl 1,2,3 Propanetricarboxylate

Catalyst Screening for Enhanced Degradation Pathways

Direct research on the catalyst-mediated degradation of trimethyl 1,2,3-propanetricarboxylate is not extensively documented in publicly available literature. However, based on its chemical structure as a tri-ester, the primary degradation pathway is expected to be hydrolysis. This reaction would involve the cleavage of the ester bonds to yield tricarballylic acid and methanol (B129727).

In the absence of specific studies on this compound, insights can be drawn from the well-established principles of ester hydrolysis catalysis. Both acid and base catalysis are effective for this type of transformation.

Potential Catalysts for Hydrolysis:

Acid Catalysts: Mineral acids such as sulfuric acid and hydrochloric acid are commonly used. Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst) and zeolites, offer the advantages of easier separation and recyclability.

Base Catalysts: Strong bases like sodium hydroxide (B78521) or potassium hydroxide can also effectively catalyze the hydrolysis through saponification.

Enzymatic Catalysis: Lipases and esterases are biocatalysts that can facilitate the hydrolysis of esters under mild conditions, often with high selectivity. The screening of various lipases could potentially identify an enzyme capable of efficiently degrading this compound.

Further research is required to screen and optimize specific catalysts for the controlled degradation of this compound and to determine the kinetics and mechanisms of these pathways.

Role as a Ligand or Substrate in Catalytic Reactions

The utility of this compound in catalytic reactions is primarily documented through its function as a substrate, particularly in hydrogenation processes. There is currently no significant evidence to suggest its role as a ligand in coordination chemistry.

As a substrate , this compound can undergo catalytic hydrogenation to yield various reduced products. This is analogous to the catalytic hydrogenation of similar citric acid esters. For instance, a patent has described the hydrogenation of triethyl citrate (B86180) over a catalyst composition containing NiO, CuO, Al₂O₃, and MoO₃ to produce triethylpropane-1,2,3-tricarboxylate, among other products. google.com By inference, this compound would serve as a substrate under similar conditions to produce trimethylpropane-1,2,3-tricarboxylate.

The selection of catalyst and reaction conditions can influence the selectivity towards different hydrogenation products.

Interactive Table: Potential Products from Catalytic Hydrogenation of this compound

| Product Name | Chemical Formula | Potential Catalyst System |

| Trimethylpropane-1,2,3-tricarboxylate | C₁₀H₁₈O₆ | NiO, CuO, Al₂O₃, MoO₃ |

| Propane-1,2,3-trimethanol | C₄H₁₀O₃ | Hydrogenation catalysts |

Note: The table is based on analogous reactions and represents potential outcomes.

Influence on Reaction Rates and Selectivity in Organic Synthesis

The influence of catalysts on reaction rates and selectivity is evident in the synthesis of this compound itself. The primary route for its synthesis is the esterification of tricarballylic acid with methanol. This reaction is typically catalyzed by an acid.

The choice of catalyst can significantly impact the reaction's efficiency. For example, the use of p-toluenesulfonic acid has been reported as an effective catalyst for the synthesis of trimethyl citrate from citric acid and methanol, a structurally related process. The catalyst promotes the esterification, leading to high yields of the desired product.

Solid acid catalysts, such as phosphonated USY zeolites, have also been investigated for the synthesis of related citrate esters like triethyl citrate. These catalysts have demonstrated high conversion rates and selectivity, with the added benefit of being easily separable and reusable. The acidity and porous structure of these solid catalysts play a crucial role in their catalytic activity.

Interactive Table: Catalysts in the Synthesis of Related Citrate Esters

| Catalyst | Substrates | Product | Key Findings |

| p-Toluenesulfonic acid | Citric acid, Methanol | Trimethyl citrate | Promotes esterification to achieve high purity and yield. |

| Phosphonated USY Zeolite | Citric acid, Ethanol | Triethyl citrate | High conversion and selectivity; reusable catalyst. |

| Sulfuric Acid | Stearic acid, 1-Butanol | Butyl stearate | Effective for esterification of fatty acids. |

Note: This table highlights catalysts used in the synthesis of structurally similar esters, providing insight into the types of catalysts that would influence the synthesis of this compound.

Biological Interactions and Mechanisms of Action

Enzyme Inhibition Studies

Trimethyl 1,2,3-propanetricarboxylate is recognized as an inhibitor of aconitase, a critical enzyme in the Krebs (or tricarboxylic acid) cycle. The Krebs cycle is a fundamental metabolic pathway essential for cellular energy production. Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. Inhibition of this enzyme disrupts the normal progression of the cycle, leading to an accumulation of citrate and a deficit of downstream metabolites, thereby impacting cellular respiration and energy supply.

The inhibitory action of this compound is analogous to that of its parent compound, 1,2,3-propanetricarboxylic acid (tricarballylic acid), which is a known competitive inhibitor of aconitase. tandfonline.com By blocking the active site of aconitase, these compounds prevent the binding and conversion of the natural substrate, citrate.

The precise structural details of the interaction between this compound and aconitase have not been extensively elucidated in published research. However, based on the known mechanism of aconitase and its interaction with its substrate and other inhibitors, a model can be inferred. The active site of aconitase contains an iron-sulfur cluster ([4Fe-4S]) that is crucial for its catalytic activity. orlabmarket.com This cluster, along with key amino acid residues, facilitates the binding of the substrate, citrate, through its carboxyl and hydroxyl groups.

It is hypothesized that this compound, despite the esterification of the carboxyl groups, may still interact with the active site of aconitase. The spatial arrangement of its ester groups likely mimics the binding of citrate, allowing it to occupy the active site and prevent the substrate from binding. The exact binding mode and the conformational changes induced in the enzyme upon binding of the trimethyl ester would require further investigation through techniques such as X-ray crystallography or computational modeling.

Cellular Metabolism Perturbations